[2-(Furan-3-yl)phenyl]methanamine
Overview
Description
“[2-(Furan-3-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H11NO . It is a structure that can be found in databases like PubChem .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For example, a series of novel furan-2-yl (phenyl)methanone derivatives were synthesized, and their structures were established based on ¹H-NMR, ¹³C-NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a phenyl ring through a methanamine group . The molecular weight of the compound is 173.21 g/mol .
Scientific Research Applications
Synthesis of Complex Molecules
The compound is utilized as a precursor in the synthesis of palladium (Pd)II and platinum (Pt)II complexes with potential anticancer activity. These complexes have shown remarkable selectivity and efficacy against various human cancerous cell lines without cytotoxic activity toward noncancerous cells. This highlights its role in developing new chemotherapeutic agents (Mbugua et al., 2020).
Catalysis
In another study, derivatives of the compound were used in the aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This demonstrates its utility in organic synthesis, offering efficient routes to heterocyclic compounds with good yields and high selectivity (Reddy et al., 2012).
Antimicrobial and Anticancer Studies
It has also been a core structure in the synthesis of Schiff base rare earth metal complexes, which were characterized and evaluated for their antimicrobial and anticancer properties. These complexes showed good biological efficacy, highlighting the compound's contribution to developing new antimicrobial and anticancer agents (Preethi et al., 2021).
Corrosion Inhibition
The amino acid derivatives of the compound have been investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. This research demonstrates its potential in industrial applications, particularly in protecting materials from corrosion (Yadav et al., 2015).
Fluorescence Enhancement Chemosensor
Lastly, a fluorescent indicator for copper based on a derivative of the compound has been developed, showing high selectivity and sensitivity for Cu2+ ions in living cells. This application underscores its importance in biochemical and medical research, particularly in tracking and analyzing metal ions in biological systems (Yang et al., 2016).
Future Directions
The future directions for the study of “[2-(Furan-3-yl)phenyl]methanamine” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, compounds with similar structures have been studied for their inhibitory activity against SIRT2, a protein involved in various diseases . This suggests that “this compound” and related compounds could have potential applications in drug development .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for [2-(Furan-3-yl)phenyl]methanamine.
Mode of Action
Related compounds have been shown to undergo oxidation reactions . This could suggest that this compound might interact with its targets through similar oxidation processes.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, and temperature .
Biochemical Analysis
Biochemical Properties
[2-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with human sirtuin 2, a member of the sirtuin family of proteins, which are involved in deacetylation and defatty-acylation processes . The interaction with sirtuin 2 suggests that this compound may influence various cellular processes regulated by this enzyme. Additionally, the compound’s structure allows it to participate in reductive amination reactions, which are crucial in the synthesis of various biochemical intermediates .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with sirtuin 2, this compound can modulate the deacetylation of histones and non-histone proteins, thereby affecting gene expression and cellular function . This modulation can lead to changes in cell proliferation, apoptosis, and metabolic activities, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with sirtuin 2 involves binding to the enzyme’s active site, inhibiting its deacetylase activity . This inhibition results in the accumulation of acetylated proteins, which can alter gene expression and cellular functions. Additionally, this compound may interact with other enzymes and proteins, further influencing biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Its degradation products may also exhibit biological activity, necessitating careful monitoring in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that may exhibit distinct biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with sirtuin 2 and other biomolecules . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Properties
IUPAC Name |
[2-(furan-3-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMZUXNQYUBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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